Product packaging for (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea(Cat. No.:CAS No. 135252-10-7)

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea

Cat. No.: B160161
CAS No.: 135252-10-7
M. Wt: 328.5 g/mol
InChI Key: RBDFBEPKVUICAS-UHFFFAOYSA-N
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Description

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel highly expressed in sensory neurons and is a key integrator of painful stimuli, being activated by capsaicin, heat, and acidic conditions. This compound effectively blocks TRPV1 activation, making it an invaluable pharmacological tool for neuroscience research aimed at understanding pain signaling pathways, neurogenic inflammation, and cough reflex. Its high potency allows researchers to dissect the specific role of TRPV1 in various disease models from neuropathic pain to airway hypersensitivity . Studies utilizing this antagonist help in validating TRPV1 as a therapeutic target and in the preclinical assessment of novel analgesic compounds. As a trusted supplier, we provide this compound with detailed analytical data, including HPLC and MS, to ensure batch-to-batch consistency and reliability for your critical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2OS B160161 (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea CAS No. 135252-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-12(2)16-10-15(22-14-8-6-5-7-9-14)11-17(13(3)4)18(16)21-19(20)23/h5-13H,1-4H3,(H3,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDFBEPKVUICAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC(=S)N)C(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226419
Record name N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135252-10-7
Record name N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135252-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2,6-Bis(1-methylethyl)-4-phenoxyphenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization for 2,6 Diisopropyl 4 Phenoxy Phenylthiourea

Established Synthetic Routes to (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea

Two principal routes have been established for the synthesis of this compound, each with distinct starting materials and procedural steps.

Multistep Synthesis from 4-Phenoxy-2,6-Diisopropylaniline and Potassium Thiocyanate (B1210189)

One of the foundational methods for preparing arylthioureas involves the reaction of an aniline (B41778) derivative with a thiocyanate salt in the presence of an acid. In this route, 4-Phenoxy-2,6-diisopropylaniline serves as the key precursor. The general mechanism for this type of reaction involves the in-situ formation of thiocyanic acid (HSCN) from potassium thiocyanate (KSCN) and a strong acid, such as hydrochloric acid. The thiocyanic acid then reacts with the primary amine group of the aniline to form the corresponding phenylthiourea (B91264).

While specific procedural details for the synthesis of this compound via this exact multistep route are not extensively detailed in publicly available literature, the general principles of arylthiourea synthesis from anilines and thiocyanate salts are well-established. The reaction typically involves dissolving the aniline in a suitable organic solvent, followed by the addition of potassium thiocyanate and a strong acid. The reaction mixture is then heated to facilitate the conversion to the thiourea (B124793) derivative. The final step of the convergent synthesis described in a Chinese patent provides a relevant example of this transformation, where the intermediate aniline is reacted with sodium thiocyanate and hydrochloric acid at elevated temperatures. iajpr.com

General reaction conditions for the formation of aryl thioureas from anilines and thiocyanates often require careful control of temperature and reactant stoichiometry to maximize yield and minimize the formation of byproducts.

Convergent Synthesis via Bromination, Etherification, and Thiocarbamide Formation

A more streamlined and industrially significant approach is a convergent, multi-step, one-pot synthesis that begins with 2,6-diisopropylaniline. iajpr.com This method integrates three key chemical transformations—bromination, etherification, and thiocarbamide formation—into a continuous process, often without the need for isolation of intermediates. iajpr.com This approach is advantageous as it reduces waste, improves efficiency, and lowers production costs. iajpr.com

The synthesis commences with the bromination of 2,6-diisopropylaniline. This is typically carried out at a low temperature, between -10°C and 0°C, by the dropwise addition of bromine to a solution of the aniline in a solvent such as toluene (B28343) or xylene. iajpr.com This step selectively introduces a bromine atom at the para-position of the aniline ring.

Following the bromination, the reaction mixture proceeds to the etherification stage. This involves the addition of phenol and a strong base, such as a 30% sodium hydroxide solution, along with a catalytic system. iajpr.com The mixture is heated to reflux, typically around 110-118°C, to facilitate the displacement of the bromine atom by the phenoxy group, forming 4-phenoxy-2,6-diisopropylaniline. iajpr.com

The final step is the formation of the thiocarbamide (thiourea) moiety. After cooling the reaction mixture to 80-90°C, a thiocyanate salt (e.g., sodium thiocyanate) and hydrochloric acid are added. The reaction is then heated to approximately 100°C for several hours to complete the formation of this compound. iajpr.com The final product can then be isolated by cooling, filtration, and drying. iajpr.com This convergent approach has been reported to achieve yields of over 83% with a purity of up to 98%. iajpr.com

StepReactantsKey ConditionsIntermediate/Product
Bromination2,6-Diisopropylaniline, Bromine-10°C to 0°C, Toluene/Xylene4-Bromo-2,6-diisopropylaniline
Etherification4-Bromo-2,6-diisopropylaniline, Phenol, NaOH110-118°C, Catalytic System4-Phenoxy-2,6-diisopropylaniline
Thiocarbamide Formation4-Phenoxy-2,6-diisopropylaniline, NaSCN, HCl~100°CThis compound

Catalytic Approaches in this compound Synthesis

The efficiency of the convergent synthesis of this compound is significantly enhanced by the use of a synergistic catalytic system. This system plays a crucial role in lowering activation energies and improving reaction rates and yields, particularly in the etherification step.

Role of Copper-Based Catalysts (e.g., Copper 8-Quinolinolate)

Copper-based catalysts are instrumental in facilitating the etherification reaction between the brominated aniline intermediate and phenol. Specifically, copper 8-quinolinolate has been identified as an effective catalyst for this transformation. iajpr.com The use of this catalyst allows the etherification to proceed at a lower temperature of approximately 115°C, a significant reduction from the 150°C required in the absence of the catalyst. iajpr.com This reduction in reaction temperature not only saves energy but also minimizes the formation of thermal degradation byproducts, leading to a cleaner reaction and a higher purity product. iajpr.com The catalytic action of copper 8-quinolinolate is believed to involve the formation of a copper-phenoxide species, which then participates in a nucleophilic aromatic substitution reaction with the brominated aniline.

Application of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts, such as tetrabutylammonium bromide, are widely used as phase-transfer catalysts (PTCs) in organic synthesis. mdpi.com In the context of the synthesis of intermediates for this compound, a quaternary ammonium salt has been employed as a catalyst in the synthesis of 2,6-diisopropyl-4-phenoxy aniline. mdpi.com In this application, the PTC facilitates the reaction between the nitrated precursor and phenol, leading to a reduction in the reaction temperature from 140°C to 110°C. mdpi.com

While the direct application of quaternary ammonium salts in the final thiocarbamide formation step for this specific compound is not explicitly detailed, their role in analogous thiourea syntheses is well-documented. As phase-transfer catalysts, they facilitate the transfer of the thiocyanate anion from an aqueous or solid phase to the organic phase containing the aniline derivative, thereby accelerating the reaction rate. sci-hub.st This is particularly useful when dealing with reactants that have low solubility in the same solvent. The mechanism involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the thiocyanate anion, which can then readily react in the organic phase.

Influence of Dimethylamino Pyridine as Co-Catalyst

The table below summarizes the impact of the catalytic system on the synthesis, based on examples provided in patent literature.

Catalyst SystemEtherification TemperatureYieldPurityReference
Copper 8-quinolinolate and Dimethylamino Pyridine~115°C>83%>97% iajpr.com
Uncatalyzed (literature reference)150°C~77%Not specified iajpr.com

Process Intensification and Industrial Scale-Up Considerations

Process intensification is a important approach in modern chemical manufacturing that seeks to develop smaller, cleaner, and more energy-efficient production technologies. For the synthesis of this compound, this involves integrating multiple reaction steps into a single vessel, fine-tuning reaction parameters for optimal performance, and designing a sustainable solvent lifecycle.

The one-pot synthesis commences with 2,6-diisopropylaniline as the starting material. The entire process is carried out in a single solvent, which is a crucial aspect of this intensified strategy. google.com The reaction proceeds through the following sequential steps in the same reaction vessel:

Bromination: The initial step involves the selective bromination of 2,6-diisopropylaniline.

Etherification: Following bromination, the intermediate undergoes an etherification reaction with phenol.

Thiocarbamide Formation: The final step is the reaction with a thiocyanate salt in the presence of acid to form the desired this compound.

This integration of multiple reaction steps into a single pot significantly streamlines the manufacturing process and is a prime example of process intensification in action. google.com

The success of the one-pot synthesis hinges on the precise control and optimization of reaction conditions for each step to maximize both the yield and purity of the final product. Key parameters that have been optimized include temperature, catalysts, and the molar ratios of reactants. google.com

A critical aspect of the optimization is the use of a dual catalyst system for the etherification step, comprising 8-copper quinolinate and Dimethylamino pyridine (DMAP). google.com This catalytic system has been shown to be highly effective, enabling the etherification reaction to proceed at a lower temperature of approximately 115°C, a significant reduction from the 150°C required in earlier methods. google.com This temperature reduction not only saves energy but also minimizes the formation of thermal degradation byproducts, leading to a purer final product.

The reaction temperatures for the other steps are also carefully controlled. The initial bromination is conducted at a low temperature, between -10°C and 0°C, to ensure selective reaction and prevent side reactions. The final thiourea formation step is carried out at around 100°C. google.com

Through careful optimization of these conditions, this one-pot method can achieve a product yield of over 83% and a purity of up to 97-98%. google.com

Table 1: Optimized Reaction Conditions for the One-Pot Synthesis of this compound
Reaction StepKey ReagentsCatalystTemperatureMolar Ratio (to 2,6-diisopropylaniline)Reaction Time
Bromination2,6-diisopropylaniline, BromineN/A-5°C to -10°C1 : 1.01Not specified
EtherificationPhenol, Sodium Hydroxide8-copper quinolinate, Dimethylamino pyridine~110°C to 118°CPhenol: 1:1, NaOH: 1:210 hours
Thiocarbamide FormationSodium Thiocyanate, Hydrochloric AcidN/A100°CNaSCN: 1:1, HCl: 10:115 hours

These solvents are chosen for several key reasons:

Appropriate Boiling Point: Their boiling points are suitable for the temperature requirements of the etherification and thiourea formation steps, allowing for effective heat management and reflux conditions. google.com

Inertness: They are chemically inert under the reaction conditions of all three steps, preventing unwanted side reactions with the reagents or intermediates.

Solubility: They provide good solubility for the organic reactants and intermediates while allowing for the precipitation of the final product upon cooling, which simplifies the initial stages of purification.

Chemical Reactivity and Derivatization Studies of 2,6 Diisopropyl 4 Phenoxy Phenylthiourea

Oxidation Reactions of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea

The sulfur atom in the thiourea (B124793) group of this compound is susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone derivatives. The controlled oxidation of thioureas is a valuable synthetic transformation, though it can be challenging to achieve selectivity due to the potential for over-oxidation.

Formation of Sulfoxide Derivatives

The selective oxidation of thioureas to their corresponding sulfoxides, also known as thiourea S-oxides or sulfinylureas, requires mild and controlled reaction conditions to prevent further oxidation to the sulfone. Common oxidizing agents for this transformation include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures to enhance selectivity. For sterically hindered thioureas, the bulky substituents on the nitrogen atoms can influence the reaction rate and stability of the resulting sulfoxide.

The general mechanism for the oxidation of a thiourea to a sulfoxide with a peroxy acid involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid. This concerted process results in the formation of the sulfoxide and the corresponding carboxylic acid byproduct.

Table 1: Hypothetical Reaction Conditions for Sulfoxide Formation

Parameter Condition
Oxidizing Agent m-CPBA (1.1 equivalents)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to room temperature
Reaction Time 1-4 hours

| Product | (2,6-Diisopropyl-4-phenoxy)phenylsulfinylurea |

Note: This data is illustrative and based on general procedures for thiourea oxidation.

Synthesis of Sulfone Derivatives

Further oxidation of the sulfoxide or direct, more forceful oxidation of the thiourea yields the corresponding sulfone derivative, also known as a sulfonylurea. Stronger oxidizing agents or harsher reaction conditions, such as higher temperatures or an excess of the oxidizing agent, favor the formation of the sulfone. Reagents like potassium permanganate (B83412) or hydrogen peroxide under more vigorous conditions can be employed for this transformation. The resulting sulfonylurea is a stable compound with a hexavalent sulfur atom.

The synthesis of sulfones from sulfides (or in this case, the analogous thiourea) often proceeds via the sulfoxide intermediate. The increased stability of the sulfone makes its isolation generally more straightforward than the corresponding sulfoxide.

Table 2: Hypothetical Reaction Conditions for Sulfone Formation

Parameter Condition
Oxidizing Agent Hydrogen Peroxide (30% aq., >2 equivalents)
Catalyst (Optional) Tungstate or Vanadate salts
Solvent Acetic Acid or Ethanol (B145695)
Temperature Room temperature to 60 °C
Reaction Time 4-12 hours

| Product | (2,6-Diisopropyl-4-phenoxy)phenylsulfonylurea |

Note: This data is illustrative and based on general procedures for sulfide/thiourea oxidation.

Reduction Pathways of this compound

The reduction of the thiourea moiety can lead to the cleavage of the carbon-sulfur bond, ultimately generating amines. This desulfurization reaction is a key transformation in organic synthesis.

Generation of Corresponding Amines

A common method for the desulfurization of thioureas to their corresponding amines is through the use of Raney Nickel. ias.ac.in This catalytic hydrogenation process involves the cleavage of the C-S bonds and subsequent saturation of the resulting carbon and nitrogen fragments with hydrogen. The reaction typically proceeds under a hydrogen atmosphere or with a hydrogen source like hydrazine. The products of the reduction of this compound would be 2,6-diisopropyl-4-phenoxyaniline and aniline (B41778).

The reaction with Raney Nickel is often carried out in a protic solvent like ethanol and may require heating to proceed at a reasonable rate. The activity of the Raney Nickel catalyst can significantly influence the reaction outcome.

Table 3: Hypothetical Reaction Conditions for Amine Generation

Parameter Condition
Reducing Agent Raney Nickel (W-2)
Hydrogen Source H₂ gas (50 psi) or Hydrazine hydrate
Solvent Ethanol
Temperature 50-80 °C
Reaction Time 6-24 hours

| Products | 2,6-Diisopropyl-4-phenoxyaniline, Aniline |

Note: This data is illustrative and based on general procedures for thiourea reduction.

Electrophilic Substitution on the Phenyl Ring System

The aromatic rings of this compound are susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the rings.

Regioselectivity and Catalytic Influences

The 2,6-diisopropylphenyl ring is highly substituted, which sterically hinders direct electrophilic attack. The primary sites for electrophilic substitution are on the less hindered phenoxy ring and the unsubstituted phenyl ring attached to the thiourea nitrogen.

The phenoxy group (-OAr) is an ortho, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. The thiourea moiety, specifically the nitrogen atom attached to the phenyl ring, also acts as an ortho, para-director and is activating. However, the bulky diisopropyl groups on the adjacent ring will likely exert significant steric hindrance, favoring substitution at the para position of the phenoxy ring.

For the unsubstituted phenyl ring attached to the nitrogen of the thiourea, the nitrogen atom's lone pair can be donated into the ring, making it an activating, ortho, para-directing group.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation. These reactions typically require a catalyst, such as a Lewis acid (e.g., AlCl₃, FeCl₃) for Friedel-Crafts reactions and halogenations, or a strong protic acid (e.g., H₂SO₄) for nitration. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the reaction. For instance, in the bromination of activated aromatic compounds, a Lewis acid catalyst may not always be necessary if a sufficiently reactive bromine source is used.

Table 4: Predicted Regioselectivity of Electrophilic Substitution

Reaction Electrophile Predicted Major Product(s)
Nitration NO₂⁺ Para-nitrated phenoxy ring; Para-nitrated N-phenyl ring
Bromination Br⁺ Para-brominated phenoxy ring; Para-brominated N-phenyl ring

| Acylation | RCO⁺ | Para-acylated phenoxy ring; Para-acylated N-phenyl ring |

Biological Activity and Molecular Mechanisms of Action of 2,6 Diisopropyl 4 Phenoxy Phenylthiourea

Antimicrobial Properties of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea

While thiourea (B124793) derivatives can exhibit a range of biological activities, the principal application and research focus for the this compound chemical family has been on its insecticidal and acaricidal properties. Detailed studies focusing on its specific efficacy as an antibacterial or antifungal agent are not extensively available in peer-reviewed literature.

Specific data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against various Gram-positive and Gram-negative bacterial strains are not well-documented in scientific research. The primary focus of investigation for this chemical has been its utility as a pesticide.

Similar to its antibacterial profile, comprehensive data detailing the antifungal efficacy of this compound is scarce. The compound is not typically characterized or developed for its antifungal properties.

Elucidation of Biological Targets and Pathways

The molecular mechanisms of action have been primarily investigated for the pesticide diafenthiuron (B39198), which is synthesized from this compound. Upon exposure to light or through metabolic processes in the target pest, diafenthiuron is converted into a highly reactive carbodiimide (B86325) metabolite, which is the ultimate toxicant responsible for its biological effects. wikipedia.org The core action is the inhibition of mitochondrial respiration. wikipedia.orgnih.gov

The active carbodiimide metabolite of diafenthiuron has been shown to interact with components of the ATPase complex. Specifically, it covalently and irreversibly binds to microsomal glucose-6-phosphate translocase. wikipedia.org This binding action modifies critical sulfhydryl or amino phosphate (B84403) groups on the translocase, which disrupts its function. wikipedia.org As a result, the transport of substrates like inorganic phosphate across the microsomal membrane is impaired, which is a critical step in cellular energy production. wikipedia.org

The primary mechanism of toxicity for the diafenthiuron family of compounds is the potent inhibition of the mitochondrial F0F1-ATPase (ATP synthase). revistacultivar.comherts.ac.uk The carbodiimide metabolite, 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylcarbodiimide (DFCD), is a known inhibitor of various ATPase activities. nih.gov Research has demonstrated that the binding site for the carbodiimide is within the F0 portion of the mitochondrial Mg(2+)-ATPase, which functions as the transmembrane proton channel. nih.gov By blocking this channel, the inhibitor prevents the flow of protons that drives the synthesis of ATP from ADP and inorganic phosphate. patsnap.com This effectively halts the primary energy currency production in the cell, leading to paralysis and death of the pest. peptechbio.compomais.com

The inhibitory effects of the carbodiimide metabolite have been observed across different types of ATPases in various organisms.

Enzyme Preparation SourceATPase Type Inhibited by DFCD
Bulb Mites (Rhizoglyphus echinopus)Mg(2+)-ATPase, Na+K(+)-ATPase, Ca2+Mg(2+)-ATPase
Twospotted Spider Mites (Tetranychus urticae)Mg(2+)-ATPase, Na+K(+)-ATPase, Ca2+Mg(2+)-ATPase
Bluegill (Lepomis macrochirus) BrainMg(2+)-ATPase, Na+K(+)-ATPase, Ca2+Mg(2+)-ATPase
House Fly (Musca domestica) Thorax MitochondriaOligomycin-sensitive Mg(2+)-ATPase (F0 portion)
DFCD: 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylcarbodiimide, the active metabolite. Data sourced from a study on ATPase inhibition. nih.gov

The inhibition of the mitochondrial ATP synthase is a direct disruption of cellular respiration. revistacultivar.com Specifically, this action blocks the final stage of cellular respiration known as oxidative phosphorylation. revistacultivar.comherts.ac.uk Oxidative phosphorylation is the metabolic pathway where the energy released by the oxidation of nutrients is used to produce ATP. revistacultivar.com By inhibiting ATP synthase, the carbodiimide metabolite effectively uncouples the electron transport chain from ATP production. This leads to a complete breakdown in the cell's ability to generate energy, disrupting all energy-dependent cellular processes and ultimately causing organismal death. wikipedia.orgpeptechbio.com

Investigation of Reactive Metabolite Formation

A comprehensive review of scientific literature and chemical databases did not yield specific studies detailing the investigation of reactive metabolite formation for the compound this compound. The process of forming reactive metabolites, known as bioactivation, is a critical area of study in drug metabolism and toxicology. This process often involves enzymatic transformations, primarily by cytochrome P450 (CYP) enzymes, that convert a parent compound into chemically reactive species. These metabolites can subsequently form covalent bonds with macromolecules such as proteins and DNA, which can lead to cellular dysfunction and toxicity.

While general bioactivation pathways for structural motifs present in this compound, such as the thiourea group and aromatic rings, are known, specific experimental data for this compound are not available in the public domain. Thiourea-containing compounds, for instance, can undergo oxidative metabolism to form reactive intermediates. Similarly, aromatic rings can be metabolized to reactive epoxides.

However, without specific studies—such as incubations with liver microsomes in the presence of trapping agents like glutathione, or computational modeling—it is not possible to detail the specific reactive metabolites, the enzymes involved, or the mechanisms of their formation for this compound. Therefore, no detailed research findings or data tables on its reactive metabolite formation can be presented.

Spectroscopic Characterization and Structural Analysis for Research of 2,6 Diisopropyl 4 Phenoxy Phenylthiourea

Infrared (IR) Spectroscopy for Thiourea (B124793) Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. In the case of (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, IR spectroscopy is particularly crucial for confirming the presence of the thiourea moiety. The thiourea functional group is characterized by several key vibrational modes, most notably the C=S stretching vibration.

Detailed analysis of the IR spectrum of this compound would be expected to reveal a characteristic absorption band for the C=S (thione) stretch. Generally, for thiourea derivatives, this band appears in the region of 1250–1350 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the substituents on the phenyl ring. Additionally, the N-H stretching vibrations of the thiourea group would be observed in the region of 3100-3400 cm⁻¹. The presence of aromatic C-H stretching and C=C bending vibrations, as well as C-O-C stretching from the phenoxy group, would further corroborate the compound's structure.

A comprehensive table of the expected IR absorption bands for this compound is provided below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3100N-H StretchingThiourea (NH₂)
3100-3000Aromatic C-H StretchingPhenyl Rings
2960-2850Aliphatic C-H StretchingIsopropyl Groups
1600-1450Aromatic C=C BendingPhenyl Rings
1350-1250C=S StretchingThiourea
1250-1200C-O-C Asymmetric StretchingPhenoxy Ether
1100-1000C-N StretchingThiourea

Note: The data presented in this table is based on established correlation charts for infrared spectroscopy and represents expected values. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the arrangement and electronic environment of the protons in the molecule. The diisopropyl and phenoxy substituents on the phenyl ring, as well as the protons of the thiourea group, would each give rise to distinct signals.

The protons of the two isopropyl groups would be expected to show a doublet for the methyl protons (CH₃) and a septet for the methine proton (CH). The chemical shift of these protons would be in the upfield region of the spectrum. The aromatic protons on the di-substituted phenyl ring and the phenoxy ring would appear in the downfield region, typically between 6.5 and 8.0 ppm. The integration of these signals would correspond to the number of protons in each environment. The protons of the NH₂ group of the thiourea moiety would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

A table summarizing the predicted ¹H NMR chemical shifts for this compound is detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Doublet12H-CH(CH ₃)₂
~3.0Septet2H-CH (CH₃)₂
~6.8 - 7.5Multiplet7HAromatic Protons
VariableBroad Singlet2H-NH₂

Note: The data presented in this table is based on typical chemical shift values for similar structural motifs and serves as an estimation. Actual experimental values may differ.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for a complete analysis of the carbon skeleton.

The spectrum would feature signals for the aliphatic carbons of the isopropyl groups in the upfield region. The aromatic carbons would resonate in the midfield of the spectrum, with the carbons directly attached to the oxygen and nitrogen atoms showing characteristic downfield shifts. The most downfield signal would be attributed to the carbon of the thiourea C=S group, typically appearing around 180 ppm.

The anticipated ¹³C NMR chemical shifts for this compound are outlined in the following table.

Chemical Shift (δ, ppm)Assignment
~23-CH(C H₃)₂
~28-C H(CH₃)₂
~115 - 160Aromatic Carbons
~180C =S (Thiourea)

Note: This table provides an approximation of the expected ¹³C NMR chemical shifts based on known data for analogous structures. Precise experimental values may vary.

Advanced 2D NMR Techniques (COSY, HSQC) for Complex Aromatic Region Analysis

To unambiguously assign the signals in the often crowded aromatic region of the ¹H and ¹³C NMR spectra, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would be instrumental in confirming the connectivity within the isopropyl groups (coupling between the methine and methyl protons) and in assigning the connectivity of the protons on the aromatic rings.

An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This technique would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, providing a complete and unambiguous structural elucidation of the molecule. The complex aromatic region, in particular, would be resolved by correlating the aromatic proton signals to their respective carbon signals.

Through the combined application of these spectroscopic methods, a detailed and accurate structural analysis of this compound can be achieved, providing a solid foundation for further research into its chemical properties and potential applications.

Applications As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Role in Diafenthiuron (B39198) Synthesis and Agrochemical Development

(2,6-Diisopropyl-4-Phenoxy)Phenylthiourea is most prominently recognized as a crucial intermediate in the synthesis of Diafenthiuron. google.comgoogle.com Diafenthiuron is a potent thiourea (B124793) insecticide and acaricide used to protect a variety of crops. google.com The synthesis process involves several steps, often starting from 2,6-diisopropylaniline, which undergoes reactions such as bromination, etherification, and thiocarbamide formation to yield this compound. google.com This intermediate is then further reacted to produce the final Diafenthiuron product. google.comwikipedia.org

The development of Diafenthiuron was a significant advancement in agrochemical technology, providing an effective tool for managing destructive pests in crops like cotton, fruits, vegetables, and tea. google.com

The specific molecular architecture of this compound is fundamental to the bioactivity of Diafenthiuron. The thiourea group is a key functional component. In the target pest, Diafenthiuron is metabolically or photochemically converted into its corresponding carbodiimide (B86325), which is the active form of the molecule. wikipedia.orgcoromandel.biz This carbodiimide derivative acts as an inhibitor of mitochondrial respiration by targeting ATP synthase. ijsr.inontosight.airesearchgate.net This disruption of energy production within the pest's cells leads to its death. ontosight.ai

Diafenthiuron, synthesized from this compound, is valued for its effectiveness against a wide spectrum of sucking pests. ontosight.aipomais.com Its application provides targeted control of economically significant agricultural pests, enhancing crop yields and quality. ontosight.ai

Target Pests for Diafenthiuron:

Mites: Including spider mites (Tetranychidae) and tarsonemid mites. coromandel.bizpomais.com

Whiteflies: Such as Bemisia tabaci and Trialeurodes vaporariorum. ijsr.inpomais.com

Aphids: Various species including Aphis gossypii and Myzus persicae. wikipedia.orgpomais.com

Jassids (Leafhoppers): Pests that can cause significant damage to cotton and other crops. coromandel.bizpomais.com

Thrips: Including Thrips tabaci and Frankliniella occidentalis. pomais.com

Other Pests: It is also effective against pests like the Diamondback moth (Plutella xylostella) in brassicas. coromandel.biz

The pro-pesticide nature of Diafenthiuron, where activation occurs under sunlight, adds a layer of specificity to its action. ijsr.in It is used on a variety of crops, including cotton, vegetables (like tomatoes and brinjal), fruits, and ornamental plants. coromandel.bizontosight.aipomais.com

Interactive Data Table: Target Pests of Diafenthiuron

Pest Category Specific Examples Crops Affected
Mites Spider Mites, Tarsonemid Mites Cotton, Fruits, Vegetables, Ornamentals
Whiteflies Bemisia tabaci, Trialeurodes vaporariorum Cotton, Vegetables, Ornamentals
Aphids Aphis gossypii, Myzus persicae Cotton, Citrus, Vegetables
Jassids Leafhoppers Cotton
Thrips Thrips tabaci, Frankliniella occidentalis Vegetables, Ornamentals
Moths Diamondback Moth (Plutella xylostella) Brassicas (Cabbages, etc.)

Potential as a Precursor for Novel Organic Compounds

Beyond its established role in Diafenthiuron synthesis, the chemical structure of this compound makes it a versatile precursor for creating new organic compounds. Its reactive sites allow for a variety of chemical transformations, opening pathways to molecules with potential applications in pharmaceuticals and materials science.

Research into related phenylthiourea (B91264) derivatives has indicated a range of biological activities. For instance, studies have explored the synthesis of novel phenoxy acetic acid derivatives coupled with amino acids and peptides, which have shown potential antibacterial and antifungal properties. researchgate.net The unique combination of the bulky lipophilic groups and the reactive thiourea moiety in this compound provides a scaffold that can be modified to develop new compounds with tailored biological or material properties.

Broader Implications in Chemical Manufacturing

The synthesis of this compound is a significant process within the agrochemical industry. google.com The efficiency and cost-effectiveness of its production directly impact the final cost of Diafenthiuron. Consequently, there has been considerable research focused on optimizing its synthesis.

Historically, the synthesis process could be lengthy, require high temperatures (around 150°C), and generate significant wastewater, with yields around 77%. google.com Innovations in the manufacturing process have aimed to address these issues. Newer methods have been developed that utilize catalysts like copper 8-quinolinolate and Dimethylamino pyridine. google.com These improved methods allow for a continuous, one-pot reaction that integrates bromination, etherification, and thiocarbamide formation. This streamlined process has successfully reduced reaction temperatures to around 115°C, decreased wastewater generation, and significantly improved the reaction yield to over 83%, with product purity reaching up to 97%. google.com Such advancements not only lower production costs but also reduce the environmental footprint of the manufacturing process, reflecting a broader trend towards more sustainable chemical production. google.com

Q & A

Q. What are the established protocols for synthesizing (2,6-Diisopropyl-4-Phenoxy)Phenylthiourea, and how is its structural integrity validated?

Methodological Answer: The compound can be synthesized via the Schotten-Baumann reaction, where an isocyanate intermediate reacts with an amine. Structural validation requires a combination of spectroscopic techniques:

  • Infrared (IR) spectroscopy to confirm thiourea functional groups (C=S stretch at ~1250–1350 cm⁻¹).
  • ¹H/¹³C-NMR to identify substituents on the phenyl ring (e.g., diisopropyl and phenoxy groups).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. What standardized methods are recommended for assessing acute toxicity in laboratory settings?

Methodological Answer:

  • Acute inhalation toxicity: Follow OECD Test Guideline 403, using rodent models to measure LC₅₀ (lethal concentration for 50% of subjects). Monitor pulmonary edema via histopathology .
  • Dermal/ocular irritation: Apply the compound to rabbit skin/eyes (OECD 404/405) and score erythema, edema, or corneal opacity. Use saline rinses for decontamination .
  • In vitro alternatives: Replace animal testing with 3D lung epithelial models (e.g., EpiAlveolar™) to quantify cytokine release post-exposure .

Advanced Research Questions

Q. How does this compound inhibit cytochrome-mediated respiratory metabolism in insects, and what are the implications for experimental design?

Methodological Answer:

  • Mechanism: The compound acts as a copper-catalyst blocker, inhibiting cytochrome oxidase and phenolase. In Cynthia silkworms, it reduces oxygen consumption by 30–50% at 0.45–1.0 mg doses, proportional to tissue concentration .
  • Experimental design:
    • Use respirometry chambers to measure O₂ consumption pre/post-treatment.
    • Optimize dosing to avoid lethality: ≤0.45 mg/g body weight allows metabolic recovery .
    • Data Table:
Concentration (mg/g)O₂ Consumption Rate (% of Control)Phenolase Inhibition (%)
0.457050
1.050100

Q. How can researchers reconcile the compound’s cytotoxic potential with its undefined chronic toxicity profile?

Methodological Answer:

  • Cytotoxicity assays: Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7). N-(2,4-dichloro)benzoyl-N’-phenylthiourea derivatives show IC₅₀ values 2–3× lower than hydroxyurea, indicating stronger apoptosis induction .
  • Addressing data gaps:
    • Conduct 90-day rodent studies (OECD 408) to assess hepatorenal toxicity.
    • Prioritize genotoxicity assays (Ames test, micronucleus assay) to evaluate mutagenic risk .

Q. What are the confounding effects of phenylthiourea in zebrafish models, and how can they be mitigated?

Methodological Answer:

  • Issue: Phenylthiourea blocks melanin synthesis but also alters retinal development and metabolic pathways, potentially skewing results in developmental studies .
  • Mitigation strategies:
    • Use CRISPR/Cas9 to generate pigment-free mutants (e.g., albino) instead of chemical treatment.
    • Validate findings with orthogonal models (e.g., Xenopus) to confirm compound-independent effects .

Q. How can contradictory data on the compound’s enzyme inhibition efficacy be resolved across different biological systems?

Methodological Answer:

  • Case study: In silkworms, 0.45 mg phenylthiourea inhibits phenolase by 50%, while in potato extract assays, higher concentrations (≥2 mM) are required for tyrosinase inhibition .
  • Resolution:
    • Compare enzyme isoform sensitivity (e.g., insect vs. plant tyrosinases).
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity differences.

Methodological Best Practices

Q. What precautions are critical when handling this compound in oxygen metabolism studies?

  • Use inert-atmosphere gloveboxes to prevent oxidation during respirometry.
  • Employ LC-MS to monitor metabolite formation (e.g., thiourea oxidation byproducts) .

Q. How should researchers design longitudinal studies to address the lack of chronic toxicity data?

  • Protocol:
    • Expose rodent cohorts (n=30/group) to 5–50 mg/kg/day via oral gavage for 6–12 months.
    • Endpoints: Histopathology (lung, liver, kidneys), serum biomarkers (ALT, creatinine), and hematologic parameters .

Data Contradiction Analysis

Q. Why does phenylthiourea exhibit concentration-dependent biphasic effects on respiratory metabolism?

  • Hypothesis: At low doses (≤0.45 mg), reversible binding to cytochrome oxidase allows metabolic adaptation. Higher doses (>1 mg) cause irreversible enzyme denaturation .
  • Validation: Perform stopped-flow spectroscopy to measure enzyme inactivation kinetics.

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